molecular formula C12H17FO B2606839 (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol CAS No. 2248176-22-7

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol

Cat. No.: B2606839
CAS No.: 2248176-22-7
M. Wt: 196.265
InChI Key: SDMOOPVYGCDQLC-VIFPVBQESA-N
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Description

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a butanol backbone

Properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMOOPVYGCDQLC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2,3-dimethylbutan-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors and automated systems to streamline production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the fluorophenyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activities or receptor functions, leading to its observed effects.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the backbone structure.

    Ethyl (2R)-(4-fluorophenyl)[(2R)-2-piperidinyl]acetate hydrochloride: Contains a similar fluorophenyl group but has a different functional group arrangement.

Uniqueness: (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a fluorophenyl group with a butanol backbone makes it a valuable compound for various applications.

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